![molecular formula C13H22Cl2N2O3 B13414405 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has applications in various scientific fields. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of imatinib, a drug used to treat certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate typically involves the condensation of 4-bromomethyl benzoic acid with N-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like n-butanol, and the product is obtained through subsequent purification steps .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient reaction conditions and purification techniques ensures high yield and purity of the final product. The process may involve the use of automated reactors and advanced separation methods to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Hydrolysis: The primary product is the corresponding benzoic acid derivative.
Aplicaciones Científicas De Investigación
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate involves its interaction with specific molecular targets. In the case of its use in the synthesis of imatinib, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Imatinib works by inhibiting the BCR-ABL tyrosine kinase, a protein that promotes the growth of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid hemihydrate
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate is unique due to its specific chemical structure and its role as an intermediate in the synthesis of imatinib. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C13H22Cl2N2O3 |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH.H2O/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H;1H2 |
Clave InChI |
XMWFNFPYOSDROW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



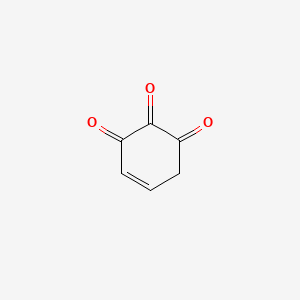
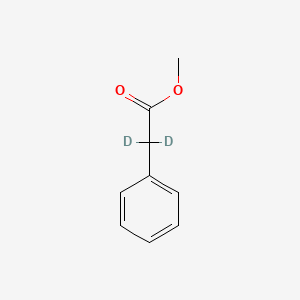



![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
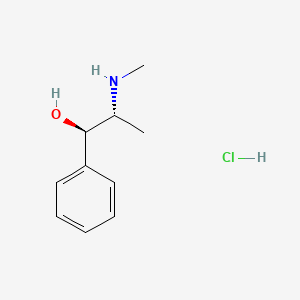
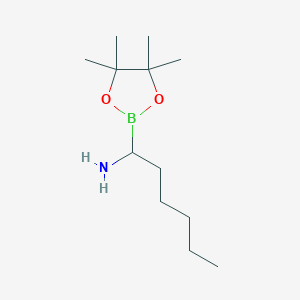

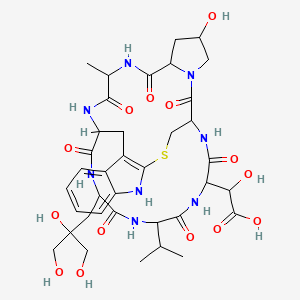
![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)


